molecular formula C17H19ClN2O B5644773 3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol

3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5644773
M. Wt: 302.8 g/mol
InChI Key: ZXKUMNAKEXDKTQ-UHFFFAOYSA-N
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Description

3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced piperazine derivatives, and substituted chlorophenyl compounds .

Mechanism of Action

The mechanism of action of 3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is unique due to its specific substitution pattern and its potent activity as a serotonergic antagonist. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-4-2-5-16(12-15)20-9-7-19(8-10-20)13-14-3-1-6-17(21)11-14/h1-6,11-12,21H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKUMNAKEXDKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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